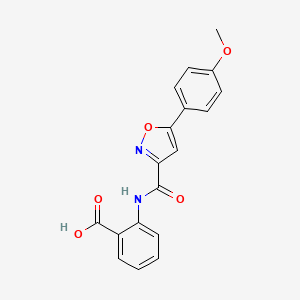
Benzyl 2,4-dichloropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2,4-dichloropyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,4-dichloropyrimidine-5-carboxylate typically involves the reaction of 2,4-dichloropyrimidine-5-carboxylic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using a dehydrating agent to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 2,4-dichloropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and organolithium reagents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an aminopyrimidine derivative .
Aplicaciones Científicas De Investigación
Benzyl 2,4-dichloropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is employed in studies investigating the interaction of pyrimidine derivatives with biological macromolecules such as DNA and proteins.
Mecanismo De Acción
The mechanism of action of Benzyl 2,4-dichloropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloropyrimidine: A precursor in the synthesis of Benzyl 2,4-dichloropyrimidine-5-carboxylate, known for its use in various chemical reactions.
Ethyl 2,4-dichloropyrimidine-5-carboxylate: Similar in structure but with an ethyl ester group instead of a benzyl ester, used in different synthetic applications.
Uniqueness
This compound is unique due to its benzyl ester group, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its binding affinity and specificity compared to other similar compounds .
Propiedades
Fórmula molecular |
C12H8Cl2N2O2 |
|---|---|
Peso molecular |
283.11 g/mol |
Nombre IUPAC |
benzyl 2,4-dichloropyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H8Cl2N2O2/c13-10-9(6-15-12(14)16-10)11(17)18-7-8-4-2-1-3-5-8/h1-6H,7H2 |
Clave InChI |
FFNQAUXFSCDOJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C2=CN=C(N=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


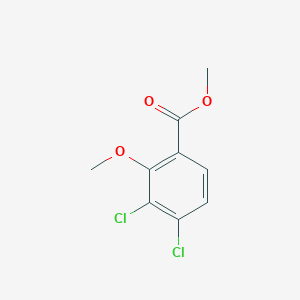
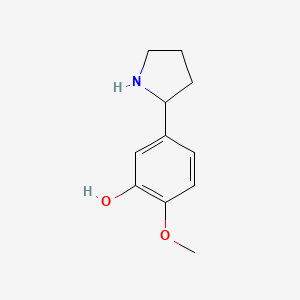
![6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12097582.png)

![2,4-Dichloro-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one](/img/structure/B12097593.png)
![2-[(Ethylsulfanyl)methyl]piperidine](/img/structure/B12097595.png)
![5-Bromospiro[1,2-dihydropyrrolo[2,3-b]pyridine-3,1'-cyclopropane]](/img/structure/B12097602.png)

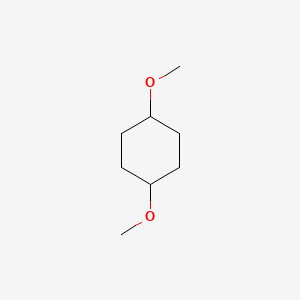
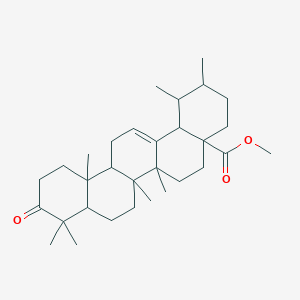
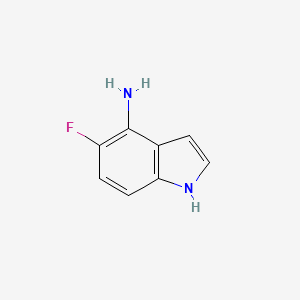
![2-amino-N-[1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B12097656.png)
